molecular formula C23H30O2 B12531373 (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol CAS No. 797757-60-9

(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol

Cat. No.: B12531373
CAS No.: 797757-60-9
M. Wt: 338.5 g/mol
InChI Key: GPHUNFKGSLUFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the fluorene ring, and two hydroxymethyl groups at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is primarily related to its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to be modified and utilized in different applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol is unique due to the presence of both tert-butyl and hydroxymethyl groups, which provide it with distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in materials science and organic electronics.

Properties

CAS No.

797757-60-9

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

[2,7-ditert-butyl-9-(hydroxymethyl)fluoren-9-yl]methanol

InChI

InChI=1S/C23H30O2/c1-21(2,3)15-7-9-17-18-10-8-16(22(4,5)6)12-20(18)23(13-24,14-25)19(17)11-15/h7-12,24-25H,13-14H2,1-6H3

InChI Key

GPHUNFKGSLUFKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CO)CO)C=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.